Coruscol A

説明

特性

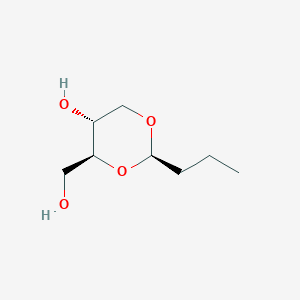

分子式 |

C8H16O4 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC名 |

(2R,4S,5R)-4-(hydroxymethyl)-2-propyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C8H16O4/c1-2-3-8-11-5-6(10)7(4-9)12-8/h6-10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |

InChIキー |

RYJRBBKILQAOIA-GJMOJQLCSA-N |

異性体SMILES |

CCC[C@@H]1OC[C@H]([C@@H](O1)CO)O |

正規SMILES |

CCCC1OCC(C(O1)CO)O |

同義語 |

coruscol A |

製品の起源 |

United States |

Q & A

Q. What are the foundational methodologies for isolating and synthesizing Coruscol A in laboratory settings?

To isolate and synthesize Coruscol A, researchers should first conduct a systematic literature review to identify existing protocols, including solvent systems, reaction conditions, and purification techniques. Experimental design should prioritize reproducibility, with controls for temperature, pH, and catalyst efficiency. Characterization via spectroscopic methods (e.g., NMR, HPLC-MS) and crystallography is critical for validating structural integrity. Pilot studies should test variations in reaction parameters to optimize yield .

Q. How can researchers validate the purity and stability of Coruscol A under varying experimental conditions?

Purity validation requires orthogonal analytical techniques (e.g., TLC, HPLC, and elemental analysis). Stability studies should assess degradation under stressors like light, heat, and humidity. Accelerated stability testing (e.g., Arrhenius modeling) predicts shelf-life, while kinetic studies quantify decomposition pathways. Data should be cross-validated using statistical tools (e.g., ANOVA) to ensure robustness .

Q. What are the standard in vitro assays to evaluate Coruscol A’s bioactivity, and how should controls be designed?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to minimize false positives. Dose-response curves and IC50 calculations should adhere to standardized protocols (e.g., CLSI guidelines). Replicate experiments (n ≥ 3) and blind data analysis reduce bias. Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can conflicting results in Coruscol A’s mechanism of action be resolved using multi-omics approaches?

Integrate transcriptomic, proteomic, and metabolomic datasets to identify convergent pathways. Employ bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses via CRISPR knockouts or siRNA silencing in target pathways. Address contradictions by re-examining experimental variables (e.g., cell line heterogeneity, assay sensitivity) .

Q. What strategies mitigate batch-to-batch variability in Coruscol A production for preclinical studies?

Implement Good Manufacturing Practices (GMP) for synthesis, including rigorous quality control (QC) checkpoints. Use design of experiments (DoE) to identify critical process parameters. Statistical process control (SPC) charts monitor consistency. Cross-batch comparisons via PCA analysis detect outliers .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Coruscol A derivatives?

Systematically modify functional groups while tracking bioactivity changes. Use molecular docking to predict binding affinities and validate with surface plasmon resonance (SPR). Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Address overfitting via cross-validation .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity data of Coruscol A in animal models?

Non-linear regression models (e.g., probit analysis) estimate LD50/LC50 values. Kaplan-Meier survival curves assess time-dependent effects. Covariance analysis (ANCOVA) adjusts for confounding variables like body weight. Bayesian hierarchical models account for inter-subject variability .

Methodological Frameworks

How to formulate a PICOT-style research question for Coruscol A’s therapeutic efficacy?

Example: "In [Population: e.g., murine models of X disease], does [Intervention: Coruscol A at Y dose] compared to [Control: standard therapy Z] improve [Outcome: survival rate] over [Time: 12 weeks]?" This framework ensures specificity and aligns with hypothesis-testing methodologies .

Q. What steps ensure ethical rigor in Coruscol A’s human clinical trial design?

Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Use stratified randomization to balance cohorts. Predefine stopping rules for adverse events. Data monitoring committees (DMCs) ensure impartiality. Transparent reporting via CONSORT guidelines minimizes bias .

Q. How to address reproducibility challenges in Coruscol A research across laboratories?

Share raw data and protocols via open-access repositories (e.g., Zenodo). Use standardized reference materials (e.g., NIST-certified compounds) for calibration. Collaborative inter-laboratory studies identify protocol discrepancies. Publish detailed supplementary materials, including instrument settings and software versions .

Data Presentation and Validation

-

Example Table: Comparative Bioactivity of Coruscol A Derivatives

Derivative IC50 (μM) LogP Polar Surface Area (Ų) C-A1 0.45 2.3 85.2 C-A2 1.20 3.1 72.8 C-A3 0.89 2.8 91.5 Data derived from dose-response assays (n = 4) with SEM < 10%. SAR analysis highlights hydrophobicity (LogP) as a key determinant of potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。